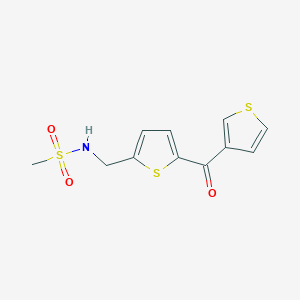

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

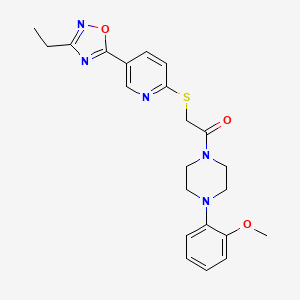

The molecular formula of “N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide” is C11H11NO3S3 and its molecular weight is 301.39.Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, they can participate in [3+2] cycloaddition reactions .Wissenschaftliche Forschungsanwendungen

Structural Analysis and Biological Activity

Compounds structurally similar to N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide, such as various methanesulfonamide derivatives, have been extensively studied for their structural characteristics and biological activity. For example, structural studies on N-(3,4-dimethylphenyl)methanesulfonamide and N-(2,3-dichlorophenyl)methanesulfonamide have provided insights into the conformational preferences of these molecules and their potential interactions with biological receptors through hydrogen bonding (Gowda, Foro, & Fuess, 2007; Gowda, Foro, & Fuess, 2007).

Synthesis and Medicinal Chemistry

The synthesis of complex molecules and their evaluation in medicinal chemistry is another area of application. For instance, the one-step synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides showcases the potential of methanesulfonamide derivatives in the synthesis of heteroaromatic compounds with possible therapeutic applications (Sakamoto et al., 1988). Similarly, the study of coenzyme M analogues and their activity in the methyl coenzyme M reductase system highlights the biochemical utility of sulfonamide derivatives (Gunsalus, Romesser, & Wolfe, 1978).

Crystallography and Material Science

In the field of crystallography and material science, the structural analysis of nimesulidetriazole derivatives, including various methanesulfonamides, has elucidated the effect of substitution on supramolecular assembly, providing valuable information for the design of molecular materials (Dey et al., 2015).

Antibacterial Applications

Sulfonamide derivatives and their metal complexes have been synthesized and evaluated for their antibacterial activity, demonstrating the potential of these compounds in addressing microbial resistance (Özdemir et al., 2009).

Environmental and Microbial Studies

Methanesulfonamide derivatives have also been investigated in environmental and microbial studies, such as the microbial metabolism of methanesulfonic acid, highlighting their role in the biogeochemical cycling of sulfur (Kelly & Murrell, 1999).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Thiophene-based compounds have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular functions . For instance, some thiophene derivatives act as serotonin antagonists and are used in the treatment of Alzheimer’s .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways due to their wide range of therapeutic properties .

Result of Action

Thiophene derivatives are known to have various therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Action Environment

The effectiveness of thiophene derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .

Biochemische Analyse

Biochemical Properties

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives have been reported to exhibit inhibitory effects on enzymes such as urease and kinases . The interaction of this compound with these enzymes can lead to modulation of their activity, which may have therapeutic implications.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been found to modulate the activity of signaling pathways involved in inflammation and cancer . The impact of this compound on these pathways can result in changes in cell function, including alterations in cell proliferation, apoptosis, and differentiation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes and proteins, altering their conformation and activity . Additionally, it may influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can undergo degradation under certain conditions, which may affect their efficacy and safety . Long-term exposure to this compound may result in cumulative effects on cellular processes, including potential toxicities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Studies have reported threshold effects, where the compound’s activity changes significantly at specific dosage levels. Understanding the dosage-response relationship is crucial for optimizing the therapeutic potential of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Thiophene derivatives have been shown to influence metabolic pathways related to energy production, lipid metabolism, and detoxification . The interaction of this compound with these pathways can lead to changes in cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . The subcellular localization of this compound is crucial for understanding its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S3/c1-18(14,15)12-6-9-2-3-10(17-9)11(13)8-4-5-16-7-8/h2-5,7,12H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNAIGSHJBMPBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=CC=C(S1)C(=O)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2429201.png)

![3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-amine](/img/structure/B2429207.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2429210.png)

![3-{[(3-Methoxyphenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2429216.png)

![N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2429217.png)

![3-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2429218.png)